N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Overview
Description
N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as 5F-AB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years. It belongs to the class of indazole-based synthetic cannabinoids and has been found to have potent psychoactive effects. The purpose of
Mechanism of Action
N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide acts as a potent agonist at the CB1 and CB2 receptors in the endocannabinoid system. It has been found to have a higher affinity for the CB1 receptor than the CB2 receptor. The activation of the CB1 receptor by N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to have potent psychoactive effects, similar to those of other synthetic cannabinoids. It has been reported to cause euphoria, relaxation, and altered perception of time and space. It has also been found to have negative effects, such as anxiety, paranoia, and hallucinations.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide in lab experiments is its potency. It has been found to have potent psychoactive effects, making it useful in studying the effects of synthetic cannabinoids on the human body. However, one limitation is its potential for abuse. N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic cannabinoid that has been found to have psychoactive effects similar to those of marijuana. Therefore, it must be handled with care to prevent misuse.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide. One direction is to study the effects of the compound on the endocannabinoid system in greater detail. Another direction is to study the pharmacokinetics and metabolism of the compound in humans. Additionally, more research is needed to determine the long-term effects of N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide on the human body. Finally, research is needed to develop safer and more effective synthetic cannabinoids for medical use.
Conclusion
N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic cannabinoid that has gained popularity in recent years. It has been found to have potent psychoactive effects and has been used in scientific research to study the effects of synthetic cannabinoids on the human body. Its mechanism of action involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have potent psychoactive effects and has been used to study the effects of synthetic cannabinoids on the endocannabinoid system. It has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO5S/c1-20-12-7-5-11(9-14(12)22-3)17-23(18,19)15-8-10(16)4-6-13(15)21-2/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZIFWNNZHFPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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